ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
CAS No.: 896288-74-7
Cat. No.: VC7316794
Molecular Formula: C18H19NO5S2
Molecular Weight: 393.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896288-74-7 |
|---|---|
| Molecular Formula | C18H19NO5S2 |
| Molecular Weight | 393.47 |
| IUPAC Name | ethyl 2-[(3-methylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C18H19NO5S2/c1-3-24-18(21)15-13-8-5-9-14(13)25-17(15)19-16(20)11-6-4-7-12(10-11)26(2,22)23/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,19,20) |
| Standard InChI Key | QMAURHXAOZUMGP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Introduction
Synthesis
The synthesis of ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate likely involves the following steps:
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Preparation of Cyclopenta[b]thiophene Derivative:
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Starting from a thiophene precursor, cyclization reactions can form the bicyclic core.
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Introduction of Benzamide Group:
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A nucleophilic substitution reaction between an amine-functionalized benzamide and an activated intermediate (e.g., an acid chloride or ester derivative of thiophene).
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Methylsulfonylation:
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The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base.
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Esterification:
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Conversion of the carboxylic acid group to its ethyl ester via Fischer esterification or transesterification methods.
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Applications
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Pharmaceutical Potential:
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Material Science:
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Thiophene derivatives are known for their electronic properties, such as conductivity and photoluminescence, making this compound a candidate for organic semiconductors or optoelectronic materials.
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Biological Activity Screening:
Research Findings
Experimental Techniques for Characterization
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and carbon (C) NMR spectra can confirm structural details such as functional groups and connectivity.
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Mass Spectrometry (MS):
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X-ray Crystallography:
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Infrared Spectroscopy (IR):
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Identifies characteristic functional groups like C=O (amide/ester), S=O (sulfonyl), and aromatic C-H stretches.
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Challenges and Future Directions
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Synthetic Challenges:
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Achieving regioselectivity during cyclization and substitution reactions.
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Controlling side reactions during sulfonation or amidation steps.
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Biological Studies:
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Comprehensive in vitro and in vivo studies are required to validate its pharmaceutical potential.
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Toxicological profiling is necessary before clinical applications.
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Material Applications:
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Investigating its electronic properties for use in organic electronics or photovoltaic devices.
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This compound represents a promising scaffold for further exploration in both medicinal chemistry and materials science due to its unique structural features and functional versatility.
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